

Chloroiodoacetic Acid: A Technical Guide to its Environmental Fate and Degradation

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Compound of Interest

Compound Name: Chloroiodoacetic acid

Cat. No.: B141544

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Introduction

Chloroiodoacetic acid (CIAA) is a haloacetic acid (HAA) that can be formed as a disinfection byproduct (DBP) in drinking water. This occurs through the reaction of chlorine-based disinfectants with natural organic matter in the presence of iodide. While research has extensively covered more common HAAs like chloroacetic and bromoacetic acids, specific data on the environmental fate and degradation of CIAA remains limited. This technical guide provides a comprehensive overview of the current understanding of CIAA's environmental behavior, drawing on available data for CIAA and related haloacetic acids to infer its likely degradation pathways and persistence.

Chemical and Physical Properties

Based on its structure as a dihaloacetic acid, the chemical and physical properties of **chloroiodoacetic acid** are crucial in determining its environmental distribution and fate. While specific experimental data for CIAA is scarce, its properties can be inferred from its chemical structure and data on similar compounds.

Property	Inferred Value/Characteristic for Chloroiodoacetic Acid	Significance for Environmental Fate
Molecular Formula	C ₂ H ₂ ClIO ₂	Basic identifying information.
Molecular Weight	220.39 g/mol	Influences transport and diffusion.
Water Solubility	High (inferred)	Likely to be highly mobile in aquatic environments and soil porewater.
Vapor Pressure	Low (inferred)	Unlikely to volatilize significantly from water or soil.
pKa	Low (inferred, likely < 2.86)	Will exist predominantly as the chloroiodoacetate anion at typical environmental pH values (6-9), enhancing its water solubility and mobility.
Log Kow	Low (inferred)	Low potential for bioaccumulation in organisms.

Abiotic Degradation Pathways

Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the transformation of haloacetic acids in the environment.

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the breakdown of organic compounds. For haloacetic acids, this process typically involves the substitution of a halogen atom with a hydroxyl group. The rate of hydrolysis is dependent on the nature of the halogen and the number of halogen substituents.

General Reaction: $\text{ClICHCOOH} + \text{H}_2\text{O} \rightarrow \text{HOICHCOOH}$ (Iodoglycolic acid) + $\text{Cl}^- + \text{H}^+$ or $\text{ClICHCOOH} + \text{H}_2\text{O} \rightarrow \text{ClOHCCOOH}$ (Chloroglycolic acid) + $\text{I}^- + \text{H}^+$

While specific kinetic data for the hydrolysis of **chloroiodoacetic acid** is not readily available in the literature, studies on other haloacetic acids indicate that hydrolysis rates are generally slow under typical environmental conditions (neutral pH and ambient temperature). The carbon-iodine bond is generally weaker than the carbon-chlorine bond, suggesting that the cleavage of the iodine atom may be the more favorable hydrolysis pathway.

The following table summarizes hydrolysis data for related haloacetic acids, which can provide an indication of the potential persistence of CIAA.

Compound	Half-life ($t_{1/2}$) at 25°C and pH 7	Reference
Monochloroacetic Acid	~9,000 hours	[1][2]
Dichloroacetic Acid	~7,000 hours	[1][2]
Trichloroacetic Acid	Stable to hydrolysis	[1][2]
Monobromoacetic Acid	~160 hours	[1][2]
Dibromoacetic Acid	~800 hours	[1][2]

Based on this data, it can be inferred that the hydrolysis of **chloroiodoacetic acid** is likely to be a slow process, contributing to its persistence in aquatic environments.

Photodegradation

Photodegradation, or photolysis, involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This can be a significant degradation pathway for many organic contaminants in surface waters. The rate of photodegradation depends on the compound's ability to absorb light at relevant wavelengths and the quantum yield of the reaction.

General Reaction: $\text{ClICHCOOH} + h\nu \rightarrow \bullet\text{ClCHCOOH} + \text{I}\bullet$ and/or $\text{ClICHCOOH} + h\nu \rightarrow \bullet\text{ICHCOOH} + \text{Cl}\bullet$

Followed by further reactions of the resulting radicals.

Direct photolysis of chloroacetic acids in water is generally slow as they do not significantly absorb sunlight at wavelengths above 290 nm. However, indirect photolysis, mediated by other substances in the water that absorb light and produce reactive species, can be a more important process.

Quantitative data on the photodegradation of **chloroiodoacetic acid** is not available. The table below presents data for related compounds.

Compound	Photodegradation Condition	Half-life ($t_{1/2}$)	Reference
Monochloroacetic Acid	Simulated sunlight	Slow	[1]
Dichloroacetic Acid	Simulated sunlight	Moderate	[1]
Trichloroacetic Acid	Simulated sunlight	Relatively fast	[1]
Monobromoacetic Acid	Simulated sunlight	Faster than chloroacetic acids	[1]

The presence of the iodo-substituent in CIAA may increase its susceptibility to photolysis compared to its chlorinated analogues, as organoiodine compounds are generally more photolabile.

Biotic Degradation Pathways

Biodegradation by microorganisms is a crucial process for the removal of many organic pollutants from the environment. Several bacterial strains have been identified that can degrade various haloacetic acids, typically using them as a sole carbon and energy source.

The primary mechanism for the aerobic biodegradation of haloacetic acids is initiated by a dehalogenase enzyme, which cleaves the carbon-halogen bond.

General Aerobic Biodegradation Pathway:

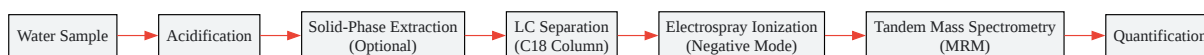
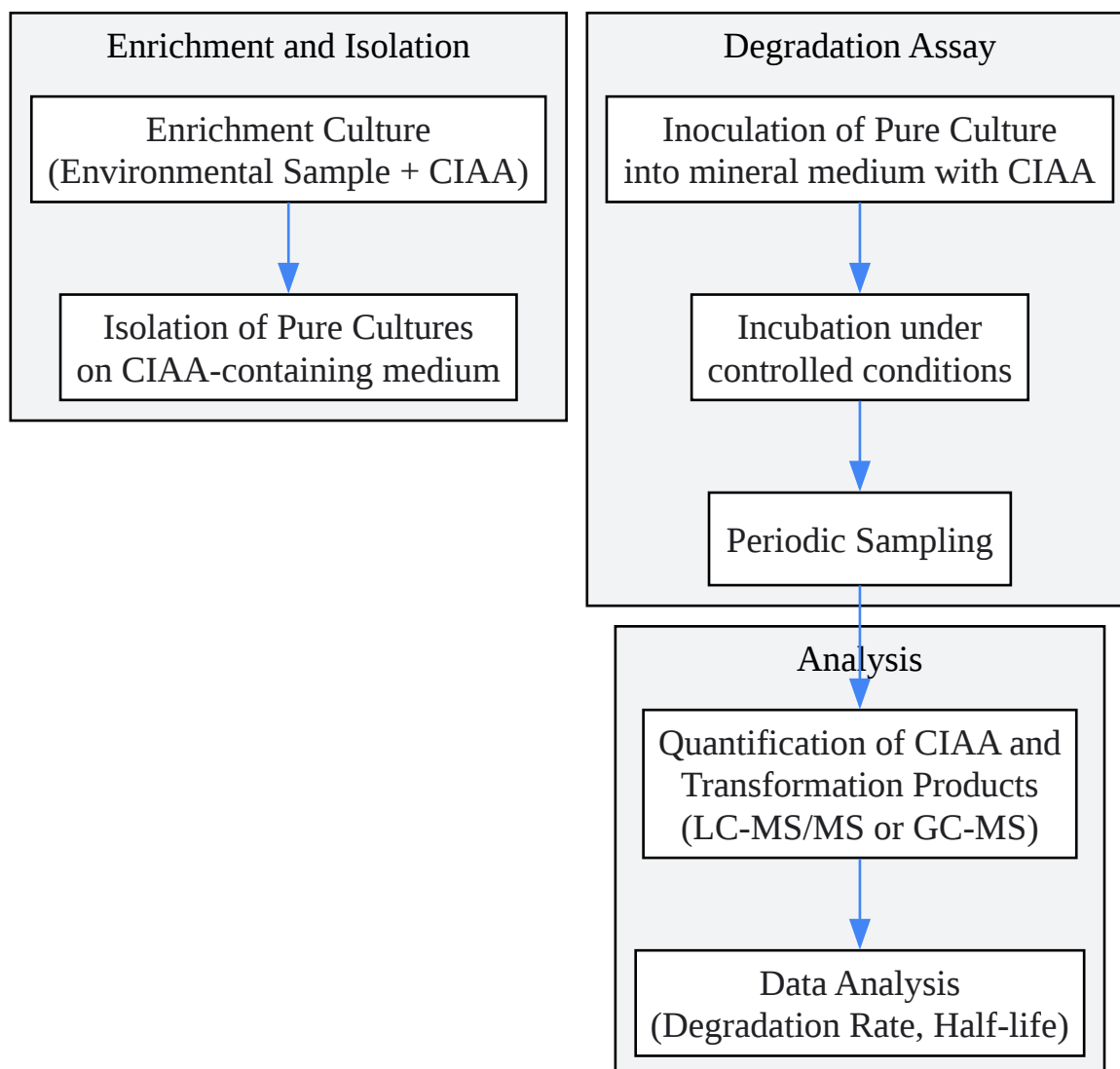


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Caption: Generalized aerobic biodegradation pathway of **Chloroiodoacetic Acid**.

Studies have shown that some microorganisms can dehalogenate a range of haloacetic acids. For instance, bacteria from the genera *Afipia*, *Methylobacterium*, and *Pseudomonas* have been shown to degrade various chloro-, bromo-, and iodoacetic acids. The biodegradability of haloacetic acids is influenced by the type and number of halogen substituents. Generally, mono-haloacetic acids are more readily degraded than di- and tri-haloacetic acids. The carbon-iodine bond is weaker than the carbon-chlorine bond, which may make **chloroiodoacetic acid** more susceptible to enzymatic cleavage compared to dichloroacetic acid.

Experimental Workflow for Biodegradation Studies:



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